molecular formula C16H16ClNO2 B2817212 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351607-69-6

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2817212
CAS No.: 1351607-69-6
M. Wt: 289.76
InChI Key: VTUADNTZFGLMGB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a phenylpropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(2-oxo-2-phenylpropyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-2-phenylpropyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the phenylpropyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)benzamide
  • 2-chloro-N-(2-hydroxy-2-methylpropyl)benzamide
  • 2-chloro-N-(2-hydroxy-2-phenylethyl)benzamide

Uniqueness

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to the presence of the phenylpropyl group, which can enhance its hydrophobic interactions with biological targets compared to similar compounds with shorter or less hydrophobic substituents. This can result in distinct biological activities and potential therapeutic applications.

Biological Activity

2-Chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound belonging to the class of aryl amides, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide moiety with a chloro substituent and a hydroxy-phenylpropyl side chain. These structural characteristics influence its reactivity and biological interactions. The presence of the chloro group enhances lipophilicity, which may affect its pharmacokinetic properties, while the hydroxy group can participate in hydrogen bonding with biological targets.

Feature Description
Chemical Class Aryl amides
Structural Characteristics Chloro substituent, hydroxy-phenylpropyl side chain
Potential Biological Activities Antimicrobial, anti-inflammatory, apoptosis induction

Research indicates that compounds similar to this compound can interact with various biological targets through several mechanisms:

  • Inhibition of NF-kB Activation : N-substituted benzamides have been shown to inhibit NF-kB activation, which is crucial in regulating immune responses and cell survival. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for use as chemotherapeutic agents .
  • Induction of Apoptosis : The structural modifications in benzamides can skew their biological activity towards promoting apoptosis or inhibiting survival pathways. For instance, the introduction of a chloro group has been linked to enhanced apoptosis induction .
  • Cholinesterase Inhibition : Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .

Study on NF-kB Inhibition

A study conducted on various N-substituted benzamides demonstrated that those with chloro substitutions effectively inhibited IκBβ breakdown, thereby preventing NF-kB activation. This mechanism was associated with increased apoptosis rates in treated cells, suggesting therapeutic potential against cancers .

Cholinesterase Inhibition Research

Research has highlighted the role of BChE in Alzheimer's disease progression. Compounds that inhibit BChE can potentially restore cholinergic function in patients. The inhibition of cholinesterases by benzamide derivatives has been a focus area for developing new treatments for cognitive disorders .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Type Effect Mechanism
NF-kB Inhibition Prevents cell survival signalingInhibits IκBβ breakdown
Apoptosis Induction Promotes programmed cell deathAlters signaling pathways
Cholinesterase Inhibition Enhances cholinergic neurotransmissionInhibits AChE/BChE activity

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUADNTZFGLMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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